1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid

Description

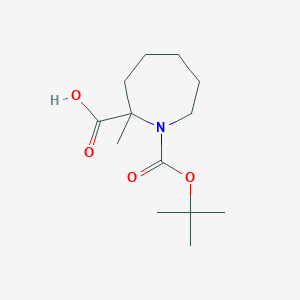

Molecular Architecture and Functional Group Analysis

The molecular architecture of 1-(tert-butoxycarbonyl)-2-methylazepane-2-carboxylic acid reveals a complex arrangement of functional groups centered around a seven-membered azepane ring system. The compound contains three primary functional domains: the tert-butoxycarbonyl protecting group, the methyl-substituted azepane ring, and the carboxylic acid functionality. The tert-butoxycarbonyl group, commonly referred to as the Boc group, provides protection for the nitrogen atom within the azepane ring, preventing unwanted reactions during synthetic procedures. This protecting group consists of a tert-butyl ester linked through a carbamate functionality, creating a sterically hindered environment that enhances the stability of the protected amine.

The azepane ring forms the central structural element, representing a saturated seven-membered heterocycle containing one nitrogen atom. The ring adopts a chair-like conformation that minimizes ring strain while accommodating the methyl substituent at the 2-position. The carboxylic acid group located at the same carbon position as the methyl group creates a quaternary carbon center, significantly influencing the compound's chemical reactivity and stereochemical behavior. The International Union of Pure and Applied Chemistry name, 2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid, accurately reflects the systematic nomenclature for this complex molecular structure.

The Simplified Molecular Input Line Entry System representation, CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O, provides a clear linear description of the molecular connectivity. The functional group arrangement creates distinct chemical environments within the molecule, with the carboxylic acid providing acidic character while the protected amine remains neutral under standard conditions. This dual functionality enables the compound to participate in diverse chemical transformations while maintaining structural integrity through the protection strategy.

Stereochemical Features and Chiral Center Dynamics

The stereochemical complexity of this compound arises from the presence of a quaternary carbon center at the 2-position of the azepane ring. This carbon atom bears both the methyl substituent and the carboxylic acid group, creating a chiral center that significantly influences the compound's three-dimensional structure and biological activity. The quaternary nature of this chiral center presents unique challenges in synthetic chemistry, as traditional methods for creating chirality often rely on tertiary carbon centers with hydrogen substituents.

The azepane ring conformation plays a crucial role in determining the overall stereochemical properties of the molecule. Unlike smaller ring systems, the seven-membered azepane ring possesses significant conformational flexibility, allowing for multiple chair and boat conformations. The presence of the quaternary carbon center and the bulky tert-butoxycarbonyl protecting group constrains some of these conformational possibilities, leading to preferred conformational states that minimize steric interactions. The methyl group at the 2-position adopts either an axial or equatorial orientation depending on the ring conformation, with the equatorial position generally favored due to reduced 1,3-diaxial interactions.

Ring dynamics studies of related azepane derivatives demonstrate that the seven-membered ring undergoes rapid conformational interconversion at room temperature, with activation barriers typically ranging from 8 to 12 kilocalories per mole. The substitution pattern in this compound modifies these dynamics by introducing additional steric constraints and electronic effects. The carboxylic acid group can participate in intramolecular hydrogen bonding interactions with the protected nitrogen, potentially stabilizing specific conformational states and influencing the overall stereochemical behavior of the molecule.

Comparative Analysis with Related Azepane Derivatives

A systematic comparison of this compound with structurally related compounds reveals distinct differences in chemical properties and synthetic utility. The compound shares structural similarities with 1-acetyl-2-methylazepane-2-carboxylic acid, which bears an acetyl protecting group instead of the tert-butoxycarbonyl group. The acetyl derivative possesses a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.24 grams per mole, making it significantly smaller than the Boc-protected variant. This size difference impacts solubility characteristics and synthetic accessibility, with the acetyl derivative generally showing enhanced water solubility but reduced stability under basic conditions.

The comparison extends to related cyclic amino acid derivatives within different ring sizes, particularly the pyrrolidine and piperidine analogs. The compound (2S)-1-(tert-butoxycarbonyl)-2-methylpyrrolidine-2-carboxylic acid represents the five-membered ring equivalent, with molecular formula C₁₁H₁₉NO₄. Despite sharing the same functional group arrangement, the pyrrolidine derivative exhibits markedly different conformational behavior due to the increased ring strain in the five-membered system. The pyrrolidine ring adopts an envelope conformation with limited flexibility, contrasting sharply with the conformational freedom observed in the azepane system.

The six-membered piperidine analog, 1-[(tert-butoxy)carbonyl]-2-methylpiperidine-2-carboxylic acid, with molecular formula C₁₂H₂₁NO₄, provides an intermediate comparison point. The piperidine ring system typically adopts a chair conformation with well-defined axial and equatorial positions, offering greater conformational stability than the azepane ring but less flexibility for accommodating bulky substituents. These structural differences translate into distinct synthetic applications, with each ring size offering unique advantages for specific peptide and pharmaceutical targets.

| Compound | Ring Size | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| Azepane derivative | 7-membered | C₁₃H₂₃NO₄ | 257.33 | 1159826-17-1 |

| Pyrrolidine derivative | 5-membered | C₁₁H₁₉NO₄ | 229.27 | 103336-06-7 |

| Piperidine derivative | 6-membered | C₁₂H₂₁NO₄ | 243.30 | 746658-74-2 |

| Azetidine derivative | 4-membered | C₁₀H₁₇NO₄ | 215.25 | 449758-77-4 |

The synthetic accessibility varies considerably among these derivatives, with the azepane compound requiring more specialized synthetic methodologies due to the challenges associated with seven-membered ring formation. The protecting group strategy remains consistent across all derivatives, utilizing the tert-butoxycarbonyl group to mask the nitrogen functionality during synthetic transformations. However, the deprotection conditions may require optimization for each ring system due to differences in electronic environment and steric accessibility around the protected nitrogen atom.

Properties

IUPAC Name |

2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO4/c1-12(2,3)18-11(17)14-9-7-5-6-8-13(14,4)10(15)16/h5-9H2,1-4H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMSOTXUZCHXMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCCN1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10674236 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159826-17-1 | |

| Record name | 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10674236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Boc Protection of Amino Precursors

The Boc group is commonly introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, a typical procedure involves stirring the amino compound with Boc2O and DMAP in tertiary butanol or methanol at room temperature overnight, followed by solvent removal and purification by column chromatography. This step yields the N-Boc protected intermediate with yields often exceeding 90%.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Boc Protection | Di-tert-butyl dicarbonate, DMAP, tertiary butanol, RT, overnight | 91.9 | High yield, mild conditions |

Cyclization and Ring Formation

The azepane ring is formed via cyclization reactions facilitated by strong bases capable of deprotonating α-hydrogens, such as lithium bis(trimethylsilyl)amide (LHMDS), lithium diisopropylamide (LDA), or sodium hydride. The reaction is typically performed at low temperatures (-78°C) to control reactivity and selectivity. Formic mixed anhydrides (e.g., acetic formic anhydride) or alkyl formates serve as cyclization agents to promote ring closure.

The cyclization step can be enhanced by adding acids like trifluoroacetic acid (TFA) or acetic acid post-reaction to improve yields and facilitate workup. The resulting cyclic intermediates are often isolated as dihydroazepine or pyrrole derivatives, which can be further hydrogenated to saturated azepane rings.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Cyclization | LHMDS or LDA, formic mixed anhydride, THF, -78°C, then TFA treatment | 75-95 | Controlled low temp, acid improves yield |

Catalytic Hydrogenation

To convert unsaturated cyclic intermediates to the saturated azepane ring, catalytic hydrogenation is employed. Catalysts such as palladium on carbon (Pd/C), platinum oxide, or Raney nickel are used under mild conditions (room temperature, atmospheric pressure). The presence of small amounts of acetic acid can improve catalyst activity and selectivity.

This step yields the fully saturated 1-(tert-butoxycarbonyl)-2-methylazepane-2-carboxylic acid with excellent enantiomeric excess (ee often >97%) and quantitative yields reported in some cases.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | Pd/C or Raney Ni, methanol, RT, overnight | ~100 | High yield, excellent ee |

Hydrolysis and Carboxyl Group Formation

Hydrolysis of ester intermediates to the corresponding carboxylic acid is typically achieved using alkali bases such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in aqueous-organic solvent mixtures (e.g., THF/water) at room temperature overnight.

The pH is adjusted post-reaction to acidic conditions (pH 3) to precipitate the carboxylic acid, which is then extracted and purified. This step proceeds quantitatively with minimal side reactions.

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrolysis | LiOH or NaOH, THF/water, RT, overnight | ~100 | Quantitative, mild conditions |

Representative Experimental Data Table

| Step No. | Reaction Type | Reagents & Solvents | Temp (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Boc Protection | Boc2O, DMAP, tertiary butanol | 25 | Overnight | 91.9 | High purity, mild condition |

| 2 | Cyclization | LHMDS, acetic formic anhydride, THF | -78 to 5 | 3-4 hours | 82.9-95.7 | Low temp, acid quench improves yield |

| 3 | Catalytic Hydrogenation | Pd/C, MeOH, acetic acid | 25 | Overnight | ~100 | Excellent stereoselectivity |

| 4 | Hydrolysis | LiOH, THF/water | 25 | Overnight | ~100 | Quantitative conversion |

Research Findings and Analysis

Yield Optimization : The use of strong, non-nucleophilic bases (LHMDS, LDA) at low temperatures (-78°C) is critical to achieving high cyclization yields and minimizing side reactions. Acid addition post-cyclization significantly improves product isolation and purity.

Stereochemical Control : Catalytic hydrogenation of the unsaturated intermediates yields the cis isomer of the azepane ring with high enantiomeric excess, indicating that racemization is effectively suppressed under mild hydrogenation conditions.

Environmental and Safety Considerations : The described methods avoid the use of highly toxic reagents such as 9-BBN or sodium cyanide, making the process more amenable to scale-up and commercial production. Solvents like THF, methanol, and ethyl acetate are commonly used, with care taken to control reaction temperatures and quench conditions.

Purification Techniques : Column chromatography and crystallization from solvents like hexane or ethyl acetate are effective for isolating pure compounds. Drying agents such as anhydrous sodium sulfate or magnesium sulfate are used to remove residual moisture prior to concentration.

Chemical Reactions Analysis

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid undergoes several types of chemical reactions, including:

Deprotection Reactions: The Boc group can be removed using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This reaction typically results in the formation of the free amine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are less common, it can undergo transformations typical of carbamate compounds.

Common reagents used in these reactions include oxalyl chloride for mild deprotection , and various acids and bases for substitution and deprotection reactions. The major products formed from these reactions are typically the free amine or other substituted derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine by forming a carbamate, which can be selectively removed under acidic conditions. The deprotection mechanism involves protonation of the carbonyl oxygen, leading to the formation of a tert-butyl carbocation, which is then eliminated, resulting in the free amine .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The compound is structurally analogous to other Boc-protected cyclic amino acids. A key comparison is with 1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid (CAS 88950-64-5), which features a three-membered cyclopropane ring instead of azepane.

| Property | 1-(tert-Boc)-2-methylazepane-2-carboxylic acid | 1-[(tert-Boc)amino]cyclopropanecarboxylic acid |

|---|---|---|

| Molecular Formula | C₁₂H₂₁NO₄ | C₉H₁₅NO₄ |

| Molecular Weight (g/mol) | 249.3 | 201.22 |

| Ring Size | 7-membered azepane | 3-membered cyclopropane |

| LogP (estimated) | ~1.2 | 0.7 |

| Hydrogen Bond Donors | 2 | 2 |

| Hydrogen Bond Acceptors | 4 | 4 |

| Key Structural Feature | Conformationally flexible ring; methyl substituent | High ring strain; planar geometry |

- Ring Strain and Reactivity : The cyclopropane derivative exhibits significant ring strain due to its three-membered structure, making it prone to ring-opening reactions. In contrast, the azepane’s seven-membered ring offers lower strain and greater conformational flexibility, favoring stability in diverse reaction conditions .

- Hydrophobicity : The azepane derivative’s higher LogP (~1.2 vs. 0.7) suggests increased lipophilicity, advantageous for membrane permeability in drug candidates.

Research Findings and Challenges

- Knowledge Gaps: Quantitative reactivity data (e.g., kinetic stability, acid/base resistance) for the azepane compound remains unrecorded, necessitating further experimental validation.

Biological Activity

1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid is a compound of growing interest in medicinal chemistry and biochemistry. Its unique structure, featuring a tert-butoxycarbonyl (Boc) group and a carboxylic acid moiety, suggests potential biological activities that merit detailed investigation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be represented by the following structural formula:

This compound exhibits its biological activity primarily through interactions with specific enzymes and receptors. The Boc group enhances the lipophilicity of the molecule, potentially facilitating membrane permeability and enhancing its bioavailability. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions with target proteins.

Target Enzymes

Research indicates that this compound may interact with enzymes involved in metabolic pathways, including:

- Proteases : Inhibition of proteolytic enzymes could lead to altered protein turnover.

- Kinases : Potential modulation of kinase activity may influence signal transduction pathways.

Biological Activity

The biological activity of this compound has been evaluated in various studies, with findings suggesting its potential as an anti-inflammatory and anticancer agent.

Case Studies

- Anti-inflammatory Activity : In a study assessing the compound's effect on inflammatory markers, it was found to significantly reduce levels of TNF-alpha and IL-6 in vitro, suggesting an anti-inflammatory mechanism that may be beneficial in treating chronic inflammatory diseases.

- Anticancer Properties : Another investigation explored the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the table below:

| Study | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Study A | Anti-inflammatory | In vitro assays | Reduced TNF-alpha and IL-6 levels |

| Study B | Anticancer | Cell viability assays | Induced apoptosis in MCF-7 cells |

| Study C | Enzyme inhibition | Kinetic assays | Inhibited protease activity with IC50 values in low micromolar range |

Q & A

Basic: What are the key considerations for synthesizing 1-(tert-Butoxycarbonyl)-2-methylazepane-2-carboxylic acid with high purity?

Answer:

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azepane nitrogen, followed by carboxylation at the 2-methyl position. Critical steps include:

- Reagent selection : Use Boc anhydride under basic conditions (e.g., DMAP or triethylamine) for efficient protection .

- Reaction monitoring : Employ TLC or HPLC to track intermediate formation and minimize side reactions like over-carboxylation .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from polar aprotic solvents (e.g., acetone/water) ensures high purity (>95%) .

Advanced: How can researchers resolve discrepancies in NMR data for this compound, particularly regarding stereochemical assignments?

Answer:

Discrepancies often arise from conformational flexibility or incorrect NOE interpretations. To address this:

- X-ray crystallography : Resolve absolute configuration unambiguously, as demonstrated in corrigenda for structurally related azepane derivatives .

- Dynamic NMR studies : Analyze temperature-dependent spectra to identify rotational barriers in the azepane ring .

- Computational validation : Compare experimental chemical shifts with DFT-calculated values (e.g., B3LYP/6-31G*) .

Basic: What are the recommended storage conditions to ensure the compound’s stability?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .

- Environment : Use desiccants (e.g., silica gel) to avoid moisture-induced degradation .

- Solvent compatibility : Dissolve in inert solvents like DCM or THF for long-term stability; avoid protic solvents (e.g., methanol) .

Advanced: How can researchers analyze reaction mechanisms involving stereochemical inversion at the 2-methyl position?

Answer:

- Kinetic isotope effects (KIE) : Use deuterated analogs to probe transition states during carboxylation .

- Chiral HPLC : Monitor enantiomeric excess (ee) to track stereochemical integrity .

- Mechanistic probes : Introduce radical traps (e.g., TEMPO) to test for radical intermediates in metal-catalyzed reactions .

Basic: What spectroscopic methods are most effective for characterizing this compound?

Answer:

- NMR : Key peaks include Boc tert-butyl protons (δ 1.4–1.5 ppm) and azepane ring protons (δ 3.0–3.5 ppm) .

- IR spectroscopy : Confirm Boc group presence via C=O stretches (~1680–1720 cm) and carboxylic acid O–H (~2500–3300 cm) .

- Mass spectrometry : ESI-MS in positive ion mode typically shows [M+Na] or [M+H] ions .

Advanced: How to address unexpected by-products during synthesis, such as dimerization or Boc-group migration?

Answer:

- By-product identification : Use LC-MS or NMR (if fluorinated analogs are present) to detect dimeric species .

- Optimize reaction conditions : Reduce dimerization by lowering reagent concentration or switching to bulky bases (e.g., DIPEA) .

- Protection strategies : Introduce temporary protecting groups (e.g., Fmoc) for the carboxylic acid to prevent unwanted side reactions .

Basic: What safety precautions are critical when handling this compound?

Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Perform reactions in a fume hood due to potential Boc-group decomposition releasing CO .

- Emergency protocols : For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to determine physical-chemical properties (e.g., solubility, logP) when experimental data are unavailable?

Answer:

- Computational models : Use software like ACD/Labs or MarvinSuite to predict logP (estimated ~2.1) and aqueous solubility (~0.1 mg/mL) .

- Experimental assays : Perform shake-flask experiments with octanol/water partitioning or use HPLC retention times to estimate hydrophobicity .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity for this compound?

Answer:

- Polymorph screening : Test crystallization in solvents with varying polarity (e.g., ethanol vs. acetonitrile) .

- Seeding : Introduce pre-formed crystals to control nucleation .

- DSC/TGA analysis : Monitor thermal behavior to identify stable crystalline forms .

Basic: How to validate the compound’s identity and purity before use in downstream applications?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.